N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine
Description
N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is a polycyclic aromatic amine characterized by a naphthobenzofuran core fused with a biphenyl-4-amine substituent. This compound’s extended π-conjugated system and amine functionality make it a candidate for applications in materials science and medicinal chemistry. Its structural uniqueness lies in the combination of a rigid naphthobenzofuran scaffold and a flexible biphenylamine moiety, which distinguishes it from related compounds discussed below.
Properties
Molecular Formula |
C28H19NO |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)naphtho[1,2-b][1]benzofuran-9-amine |
InChI |
InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-13-22(14-11-20)29-23-15-17-25-26-16-12-21-8-4-5-9-24(21)28(26)30-27(25)18-23/h1-18,29H |
InChI Key |
XJBIBIILJCLVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=C(O4)C6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine typically involves a multi-step process. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring through the elimination of a water molecule . The starting materials for this synthesis are often prepared via a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of metal complex catalysis is common in the synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes reactions where an atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce hydro derivatives.
Scientific Research Applications
N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Naphtho[1,2-b]furan-4,5-dione Derivatives (TB Series)
Compounds TB1–TB6 () share the naphtho[1,2-b]furan core but differ in substituents and functional groups. These analogs are oxygen-containing derivatives (e.g., methoxy, nitro, or formyl groups) rather than amine-bearing structures. Key differences include:
Table 1: Physical Properties of TB Series vs. Target Compound
Key Observations :
- The TB series exhibits lower yields (30–48%) compared to typical amine syntheses, suggesting that oxygen-based substituents may introduce steric or electronic challenges during synthesis .
- Melting points for TB analogs correlate with substituent polarity; nitro (TB4) and aldehyde (TB6) groups increase melting points due to enhanced intermolecular interactions .
- The absence of amine functionality in the TB series limits direct pharmacological comparisons, but their cytotoxicity profiles (if studied) could provide indirect insights into the role of the naphthofuran core in bioactivity.
Core Structure Variants: Fluorene-Based Amines
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine () shares a biphenyl-amine substituent but replaces the naphthobenzofuran core with a dimethylfluorene system.
Table 2: Core Structure Comparison
Key Observations :
Functional Group Comparisons: Amine vs. Oxygen-Based Substituents
The target compound’s amine group distinguishes it from oxygenated analogs (e.g., TB series). Amines typically exhibit:
- Higher Basicity : Facilitates protonation in acidic environments, enhancing solubility in polar solvents.
- Versatile Reactivity : Enables participation in Schiff base formation or coordination chemistry, unlike ether or ester groups in TB compounds.
Research Implications and Gaps
- Synthetic Challenges : The TB series’ moderate yields suggest that introducing amine groups to the naphthobenzofuran core may require optimized conditions (e.g., catalysts or protecting groups) .
- Biological Activity : While TB analogs were synthesized for cytotoxicity studies, the target compound’s bioactivity remains unexplored in the provided evidence.
- Material Science Potential: The fluorene-based amine’s applications in material research () imply that the target compound’s extended conjugation could merit investigation in organic electronics .
Biological Activity
N-(4-Biphenylyl)naphtho[1,2-b]benzofuran-9-amine is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound has garnered interest in medicinal chemistry and organic electronics due to its promising pharmacological properties, particularly in anticancer research.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 385.46 g/mol. Its structure features a naphtho[1,2-b]benzofuran core substituted with a biphenyl group, which contributes to its electronic properties and biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, especially anticancer properties. The naphthofuranoquinone core is particularly noted for its ability to interact with cellular mechanisms involved in cancer progression.
Anticancer Properties
Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action often involves the interaction with specific proteins or enzymes that regulate cancer pathways. For instance:
- Apoptosis Induction : The compound has been reported to trigger programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Tumor Growth Inhibition : In vitro studies demonstrate a reduction in cell proliferation rates in the presence of this compound.
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of this compound. Below are summarized findings from key research articles:
The biological activity of this compound can be attributed to its ability to bind to various biological targets:
- Protein Kinase Inhibition : The compound has been shown to inhibit protein kinases that play a role in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
